

Preliminary Studies on Indazole-Cl (Lonidamine) Toxicity: An In-depth Technical Guide

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Compound of Interest

Compound Name: Indazole-Cl

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Introduction

Indazole-Cl, more commonly known as Lonidamine, is an indazole carboxylic acid derivative that has garnered significant interest in the field of oncology. Initially investigated for its antispermatogenic properties, Lonidamine was later identified as a potent anti-cancer agent that sensitizes tumors to various treatments, including chemotherapy, radiotherapy, and hyperthermia. Its primary mechanism of action involves the disruption of energy metabolism in cancer cells, setting it apart from conventional cytotoxic agents. This technical guide provides a comprehensive overview of the preliminary toxicity studies of Lonidamine, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular pathways to support further research and development.

In Vitro Cytotoxicity

Lonidamine has demonstrated cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values vary depending on the cell line and the specific experimental conditions.

Cell Line	Cancer Type	IC50 (μM)	Reference
A549	Human Lung Cancer	232	[1]
H1299	Human Lung Cancer	Not specified	[1]
H2030BrM3	Human Lung Cancer Brain Metastasis	>200	Not specified
A2780	Human Ovarian Carcinoma	Not specified	Not specified
DB-1	Human Melanoma	Not specified	Not specified
HCC1806	Human Breast Carcinoma	Not specified	Not specified
BT-474	Human Breast Carcinoma	Not specified	Not specified
LNCaP	Human Prostate Cancer	Not specified	Not specified
MCF-7	Human Breast Cancer	Not specified	Not specified
9L	Rat Glioma	Not specified	Not specified

In Vivo Toxicity

Preclinical in vivo studies have been conducted in various animal models to assess the toxicity profile of Lonidamine.

Acute Toxicity (LD50)

Species	Route of Administration	LD50	Reference
Rat	Oral	1700 mg/kg	Not specified

Sub-chronic and Chronic Toxicity

Long-term administration of Lonidamine has been evaluated in rats and dogs, revealing specific organ toxicities.

Species	Dosage	Duration	Key Findings	Reference
Sprague-Dawley Rat	20, 60, and 180 mg/kg/day (dietary)	2 years	Testicular atrophy, changes in epididymis and pituitary at all doses. Dose-related neuropathy and skeletal muscle atrophy, particularly in males.	Not specified
Dog	400 mg/m ² (intravenous, single dose)	Single dose	Acute hepatic and pancreatic toxicity.	Not specified
Dog	1200 mg/m ² (oral, twice daily)	Not specified	Acute hepatic and pancreatic toxicity. No toxicity at half this dose.	Not specified
CD-1 Mouse	200 mg/kg (oral gavage, single dose)	8 weeks	Testicular damage, including reduced seminiferous epithelium, depletion of spermatids, and degeneration of tubular structures. Primary spermatocytes were the main target.	[2]

Clinical Toxicity in Humans

In clinical trials, Lonidamine has shown a unique toxicity profile, distinct from traditional chemotherapeutic agents.

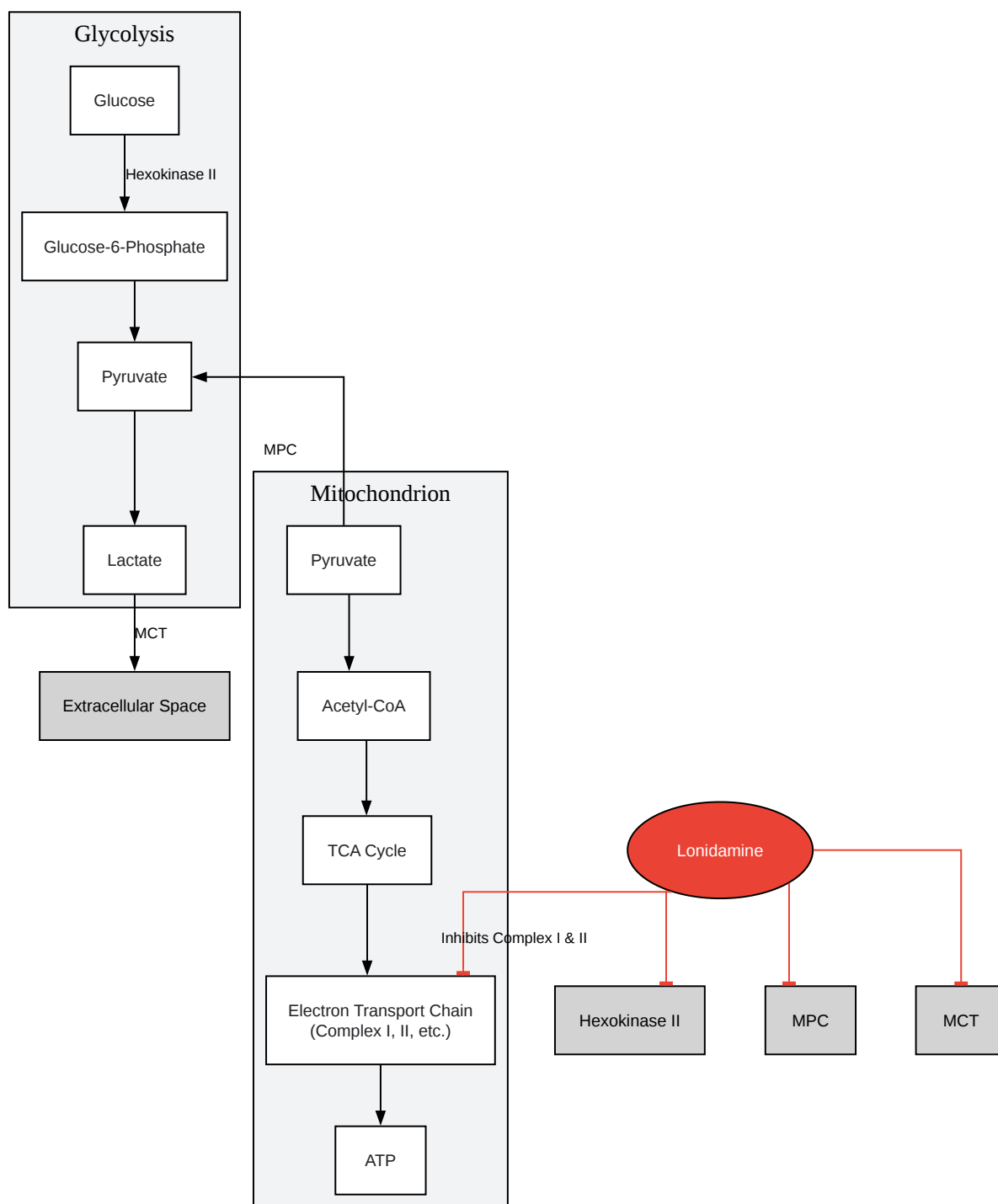
Toxicity Type	Manifestations	Dosage	Reference
Common Side Effects	Myalgia, testicular pain, asthenia, ototoxicity, nausea, vomiting, gastric pain, drowsiness, hyperesthesia, photophobia.	300-900 mg daily (single agent)	[3][4]
Hepatic Toxicity	Elevated ALT and AST enzymes.	Not specified (chronic oral administration for benign prostate hyperplasia)	Not specified

Mechanism of Action and Associated Signaling Pathways

Lonidamine's toxicity and anti-cancer activity are intrinsically linked to its ability to disrupt cellular energy metabolism. It primarily targets mitochondria and key enzymes involved in glycolysis.

Inhibition of Glycolysis and Mitochondrial Respiration

Lonidamine inhibits several key components of cellular energy production, leading to a decrease in ATP levels and intracellular acidification. This metabolic disruption is more pronounced in cancer cells, which often rely on aerobic glycolysis (the Warburg effect).

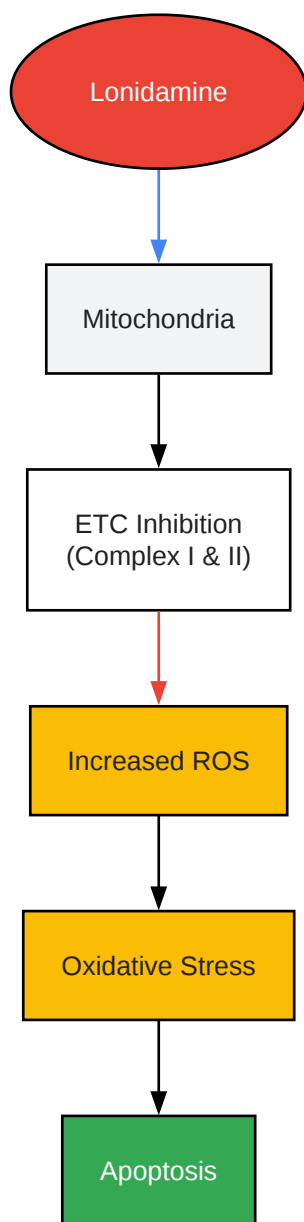


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Caption: Lonidamine's multifaceted inhibition of cellular energy metabolism.

Induction of Oxidative Stress and Apoptosis

By inhibiting the electron transport chain, Lonidamine can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequently apoptosis.



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Caption: Pathway of Lonidamine-induced oxidative stress and apoptosis.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

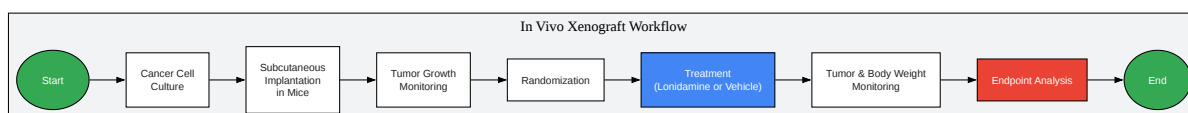
The cytotoxicity of Lonidamine is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a density of 5×10^3 cells per well in 100 μ L of complete culture medium and allowed to adhere for 24 hours.[\[1\]](#)
- **Drug Treatment:** The culture medium is replaced with fresh medium containing various concentrations of Lonidamine. The cells are then incubated for a specified period, typically 24 to 72 hours.[\[1\]](#)
- **MTT Incubation:** After the treatment period, 20 μ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C in the dark.[\[1\]](#)
- **Formazan Solubilization:** The medium containing MTT is removed, and 150 μ L of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[\[1\]](#)
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vivo Tumor Xenograft Study

- **Animal Model:** Athymic nude mice (4-6 weeks old) are commonly used.[\[5\]](#)
- **Tumor Cell Implantation:** Human cancer cells (e.g., 5×10^6 cells in 0.1 mL of medium) are injected subcutaneously into the flank of the mice.[\[5\]](#)
- **Treatment Initiation:** When tumors reach a palpable size (e.g., 100 mm³), the mice are randomized into treatment and control groups.[\[5\]](#)
- **Drug Administration:** Lonidamine is administered via a clinically relevant route, such as oral gavage or intraperitoneal (i.p.) injection. A typical i.p. dose in mice is 100 mg/kg.[\[5\]](#)

- **Monitoring:** Tumor volume and body weight are measured regularly throughout the study. Signs of toxicity are also monitored.
- **Endpoint:** The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.



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